molecular formula C19H14FN3OS B11207172 N-(2-fluorophenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide

N-(2-fluorophenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide

Cat. No.: B11207172
M. Wt: 351.4 g/mol
InChI Key: CISIAKNVAPFDHD-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide: is a synthetic organic compound that belongs to the class of imidazo[2,1-b]thiazoles This compound is characterized by the presence of a fluorophenyl group, a phenylimidazo[2,1-b]thiazolyl moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[2,1-b]thiazole Core: This step involves the cyclization of a suitable thioamide with an α-haloketone under basic conditions to form the imidazo[2,1-b]thiazole ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

    Acetamide Formation: The final step involves the acylation of the imidazo[2,1-b]thiazole derivative with an acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-(2-fluorophenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for use in the development of novel materials with specific properties.

    Biological Research: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
  • N-(2-bromophenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
  • N-(2-methylphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide

Uniqueness

N-(2-fluorophenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from its analogs with different substituents.

Properties

Molecular Formula

C19H14FN3OS

Molecular Weight

351.4 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide

InChI

InChI=1S/C19H14FN3OS/c20-15-8-4-5-9-16(15)21-18(24)10-14-12-25-19-22-17(11-23(14)19)13-6-2-1-3-7-13/h1-9,11-12H,10H2,(H,21,24)

InChI Key

CISIAKNVAPFDHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC4=CC=CC=C4F

Origin of Product

United States

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